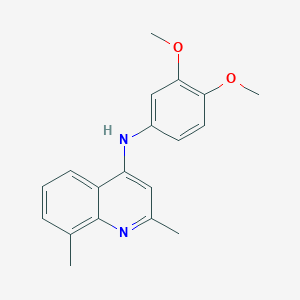
4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylsulfanyl group, and a tetrahydropyridinecarbonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with a suitable nitrile and thiol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol. The intermediate products are then cyclized to form the tetrahydropyridine ring, followed by oxidation to introduce the ketone functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
科学的研究の応用
4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.
類似化合物との比較
Similar Compounds
- 4-(3-methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 3-Methoxyphenyl methanesulfonate
- N-[(3-methoxyphenyl)methyl]-4-(methylsulfanyl)aniline
Uniqueness
This compound is unique due to its combination of functional groups and its tetrahydropyridinecarbonitrile core. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C14H14N2O2S |
|---|---|
分子量 |
274.34g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-5-3-4-9(6-10)11-7-13(17)16-14(19-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17) |
InChIキー |
LSXPCXXYWVXMCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SC |
正規SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B378676.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378677.png)



![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-nitro-2-methylanilino}acrylonitrile](/img/structure/B378685.png)
![9-Phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B378686.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B378687.png)
![1-(4-chlorobenzyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B378688.png)

![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzenesulfonate](/img/structure/B378692.png)
